molecular formula C19H13Cl2FN2O3 B2861516 N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-36-8

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2861516
CAS No.: 868678-36-8
M. Wt: 407.22
InChI Key: HAZXRQAVYXODEU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorophenyl and fluorophenyl groups attached to a pyridine ring. Its molecular formula is C18H11Cl2FN2O3.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

Without specific information about what this compound is intended to do (for example, if it’s a drug, what its target in the body is), it’s difficult to speculate about its mechanism of action .

Future Directions

Future research on this compound could involve studying its properties in more detail, investigating its potential uses, and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloroaniline with 4-fluorobenzyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with 2-oxopyridine-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
  • 2-[(2,4-dichlorophenyl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
  • Bifenox

Uniqueness

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN2O3/c20-13-5-8-17(16(21)10-13)23-18(25)15-2-1-9-24(19(15)26)27-11-12-3-6-14(22)7-4-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZXRQAVYXODEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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